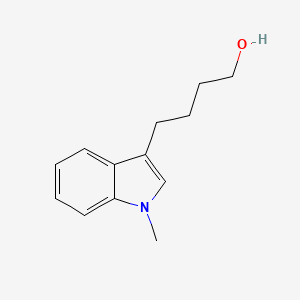

1H-Indole-3-butanol, 1-methyl-

Description

Contextualizing 1H-Indole-3-butanol, 1-methyl- within Indole (B1671886) Chemistry Research

Indole and its derivatives are fundamental to the study of heterocyclic compounds. rsc.org The indole nucleus, an aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is electron-rich and capable of various chemical interactions. wikipedia.orgresearchgate.net Research in this area often focuses on the synthesis of new indole derivatives and the investigation of their chemical and physical properties. benthamdirect.com The specific structure of 1H-Indole-3-butanol, 1-methyl-, with its defined substituents, allows for targeted studies into structure-activity relationships, where minor changes in the molecular framework can lead to significant differences in biological effects.

Historical Perspectives on Indole Derivatives in Chemical Biology

The history of indole chemistry is rich, dating back to the 19th-century studies on the dye indigo. wikipedia.orgwisdomlib.org The discovery that the indole moiety is a core component of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) intensified research interest in the 20th century. wikipedia.orgnih.gov This led to the identification and synthesis of numerous indole alkaloids with potent pharmacological activities, including anticancer and anti-inflammatory properties. nih.govnrfhh.com Classic synthetic methods like the Fischer indole synthesis, developed in 1883, paved the way for the creation of a vast library of indole derivatives, contributing significantly to the fields of medicinal chemistry and drug discovery. wikipedia.orgresearchgate.net

Current Research Landscape of 1H-Indole-3-butanol, 1-methyl- and Related Indole Structures

Contemporary research on indole derivatives is vibrant and multifaceted. Scientists are actively exploring new synthetic routes to create novel indole-based compounds with enhanced biological activities. benthamdirect.commdpi.com For instance, studies on the (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol enantiomer have highlighted its potential in medicinal chemistry, particularly in neuropharmacology. chemimpex.com Preliminary research also suggests that this compound may possess antimicrobial and anticancer properties. The chiral center in this molecule is critical for its biological activity, as different stereoisomers can exhibit divergent interactions with biological targets.

The broader research on related indole structures is extensive, with investigations into their applications as anticancer, antibacterial, anti-inflammatory, and antipsychotic agents. samipubco.com The versatility of the indole scaffold allows for the development of compounds targeting a wide array of diseases. researchgate.net

Interdisciplinary Relevance of 1H-Indole-3-butanol, 1-methyl- Investigations

The study of 1H-Indole-3-butanol, 1-methyl- and its relatives has implications across several scientific disciplines. In medicinal chemistry , these compounds serve as building blocks for the development of new therapeutic agents. chemimpex.comchemimpex.com The investigation of their biological activities contributes to pharmacology by elucidating new mechanisms of drug action. samipubco.com In organic synthesis , the development of efficient methods for constructing the indole core and its derivatives remains an active area of research. benthamdirect.comtandfonline.com Furthermore, the unique fluorescent properties of some indole derivatives make them valuable tools in biophysical studies and materials science. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-(1-methylindol-3-yl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-14-10-11(6-4-5-9-15)12-7-2-3-8-13(12)14/h2-3,7-8,10,15H,4-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIFETMLYRNPFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435297 | |

| Record name | 1H-Indole-3-butanol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40547-46-4 | |

| Record name | 1H-Indole-3-butanol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1h Indole 3 Butanol, 1 Methyl

Strategies for the de novo Synthesis of 1H-Indole-3-butanol, 1-methyl- Analogues

The de novo synthesis of the indole (B1671886) nucleus is a cornerstone of heterocyclic chemistry, providing the foundation upon which analogues of 1H-Indole-3-butanol, 1-methyl- can be constructed. These methods build the bicyclic indole framework from acyclic or non-indole cyclic precursors.

Named Reactions and Their Application in Indole Nucleus Construction for 1H-Indole-3-butanol, 1-methyl- Precursors

Several classical named reactions are instrumental in forming the indole nucleus and can be adapted to create precursors for 1H-Indole-3-butanol, 1-methyl-. rsc.orgrsc.org The choice of reaction often depends on the desired substitution pattern on the final molecule. A primary synthetic goal would be the formation of a 1-methylindole (B147185) core bearing a suitable functional group at the C-3 position, which can then be elaborated into the desired butanol side chain.

The Fischer indole synthesis is arguably the most widely used method, involving the acid-catalyzed cyclization of an arylhydrazone. bhu.ac.in To synthesize a precursor for the target compound, 1-methyl-1-phenylhydrazine (B1203642) could be condensed with a carbonyl compound such as 6-oxohexanal or a protected derivative thereof. The resulting hydrazone would then be cyclized to yield a 1-methylindole with a four-carbon chain at the C-3 position.

Other significant named reactions include the Leimgruber-Batcho , Reissert , and Madelung syntheses. rsc.orgbhu.ac.in The Leimgruber-Batcho synthesis, for instance, starts with a 2-nitrotoluene (B74249) derivative and proceeds via an enamine intermediate which is then reductively cyclized. rsc.org The Reissert synthesis employs the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form the indole ring system. rsc.orgbhu.ac.in

| Named Reaction | Typical Starting Materials | Brief Description | Potential Application for Precursor Synthesis |

|---|---|---|---|

| Fischer Indole Synthesis | Arylhydrazines, Aldehydes/Ketones | Acid-catalyzed cyclization of an arylhydrazone. rsc.orgbhu.ac.in | Reaction of 1-methyl-1-phenylhydrazine with a C6-keto-aldehyde to directly install the C-3 side chain. |

| Leimgruber-Batcho Indole Synthesis | o-Nitrotoluenes, Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Condensation to form an enamine, followed by reductive cyclization. rsc.org | Synthesis of a substituted 1-methylindole which can be later functionalized at C-3. |

| Reissert Indole Synthesis | o-Nitrotoluenes, Diethyl oxalate | Condensation followed by reductive cyclization to form an indole-2-carboxylate. rsc.org | Formation of a 1-methylindole-2-carboxylate, requiring subsequent C-3 functionalization and decarboxylation. |

| Bartoli Indole Synthesis | Nitroarenes, Vinyl Grignard reagents | Reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. rsc.org | Can be used to construct substituted indoles from nitro-aromatic precursors. |

| Madelung Synthesis | N-acyl-o-toluidines | Base-catalyzed intramolecular cyclization at high temperatures. bhu.ac.in | Useful for simple, N-acylated indoles that could be precursors to the target molecule. |

Stereoselective Synthesis Approaches for Chiral Forms of 1H-Indole-3-butanol, 1-methyl-

While the primary compound, 4-(1-methylindol-3-yl)butan-1-ol, is achiral, the closely related chiral isomer, (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol, highlights the importance of stereoselective synthesis in creating enantiomerically pure indole derivatives. chemimpex.com Such approaches are critical as different enantiomers often exhibit distinct biological activities.

A common strategy to access chiral molecules is the stereoselective reduction of a prochiral ketone. For the synthesis of chiral 3-(1-methyl-1H-indol-3-yl)-1-butanol, a precursor ketone, 3-(1-methylindol-3-yl)butan-1-one, can be reduced using chiral catalysts or reagents to favor the formation of one enantiomer over the other.

Another powerful method involves the diastereoselective addition of nucleophiles to chiral imines, such as N-tert-butanesulfinimines. This approach allows for the construction of chiral amine-containing structures with high diastereoselectivity, which can be precursors to other chiral molecules. cas.cn The Julia-Kocienski olefination is another advanced method used for the stereoselective construction of alkenes, which can be subsequently transformed into chiral centers. organic-chemistry.org

| Approach | Description | Example Reagents/Catalysts | Relevance |

|---|---|---|---|

| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone to a chiral alcohol. | Corey-Bakshi-Shibata (CBS) catalyst, Noyori's Ru-BINAP catalysts. | Directly applicable to the synthesis of chiral (3R)- or (3S)-3-(1-methylindol-3-yl)butan-1-ol from a ketone precursor. |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Evans oxazolidinones, N-tert-butanesulfinimines. cas.cn | Can be used to control stereochemistry during the formation of the side chain. |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture. | Lipases for selective acylation of one alcohol enantiomer. | Resolution of a racemic mixture of 3-(1-methylindol-3-yl)butan-1-ol. |

Novel Catalyst Systems in the Synthesis of 1H-Indole-3-butanol, 1-methyl- Derivatives

Modern synthetic chemistry has seen the advent of novel catalyst systems that offer milder reaction conditions, higher efficiency, and greater functional group tolerance. For the synthesis of indole derivatives, transition-metal catalysts based on palladium, copper, iridium, and manganese are particularly prominent. organic-chemistry.orgacs.org

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Negishi reactions, are powerful tools for forming carbon-carbon bonds. thermofisher.com These could be employed to attach a pre-functionalized butanol side chain to the C-3 position of a borylated or halogenated 1-methylindole. Copper-catalyzed reactions are also widely used, for instance, in the dehydrogenation of indolines to indoles or in N-alkylation reactions. organic-chemistry.orgresearchgate.net More recently, earth-abundant metals like manganese have been developed for sustainable catalysis, with Mn(I) pincer complexes showing high efficiency in the N-alkylation of amines with alcohols. acs.org For the catalytic asymmetric synthesis of indole derivatives, chiral Lewis acid catalysts are often employed in Friedel-Crafts type alkylations. researchgate.net

Functionalization and Derivatization of 1H-Indole-3-butanol, 1-methyl-

Derivatization of the 1H-Indole-3-butanol, 1-methyl- scaffold is key to exploring its structure-activity relationship and developing new compounds with tailored properties. Modifications can be targeted at the indole nitrogen, the aromatic ring, or the butanol side chain.

Modifications at the Indole Nitrogen Atom (N-alkylation)

The subject compound is already methylated at the N-1 position. However, synthesizing analogues with different substituents on the indole nitrogen is a common strategy in medicinal chemistry to modulate properties like solubility and receptor binding. syr.edu Starting from the corresponding N-H indole, a variety of alkyl groups can be introduced.

The standard method for N-alkylation involves the use of a strong base like sodium hydride (NaH) to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. researchgate.net Alternative, milder methods have been developed to accommodate sensitive functional groups. The Mitsunobu reaction allows for the N-alkylation of indoles using alcohols, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). researchgate.net Transition metal-catalyzed N-alkylation represents another modern approach. acs.orgresearchgate.net

| Method | Reagents | Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Classic Alkylation | NaH, Alkyl halide (R-X) | Anhydrous DMF or THF | High yield, simple; requires strong base, may not tolerate sensitive groups. researchgate.net |

| Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DEAD/DIAD | Anhydrous THF, 0°C to RT | Milder conditions, uses alcohols instead of halides; stoichiometry can be an issue. researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Acidic or neutral pH | Useful for a wide range of substituents; requires N-H indole starting material. |

| "Borrowing Hydrogen" Catalysis | Alcohol (R-OH), Mn(I) or Ru(II) catalyst | Elevated temperature, base-free options available. acs.org | Atom-economical, produces water as the only byproduct; requires specific catalysts. acs.org |

Side-Chain Elongation and Functional Group Introduction

The butanol side chain of 4-(1-methylindol-3-yl)butan-1-ol, with its terminal primary alcohol, is a versatile handle for further chemical modification. chemimpex.combhu.ac.in The hydroxyl group can be easily transformed into a wide array of other functional groups.

Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further reactions such as Wittig olefination, reductive amination, or amide coupling. Conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution reactions, allowing for the introduction of azides, cyanides, thiols, and other functionalities.

Side-chain elongation can be achieved through several methods. For instance, the aldehyde derived from the oxidation of the alcohol can be subjected to a Wittig reaction to add carbon units. Alternatively, conversion to an alkyl halide followed by reaction with a cyanide salt and subsequent reduction of the nitrile provides a method to extend the chain by one carbon. A convenient three-step synthesis of a related compound, 3-(but-3-en-1-yl)-(phenylsulfonyl)-1H-indole, was achieved by adding allyl magnesium bromide to an indole-3-carbaldehyde, followed by reductive deoxygenation, demonstrating a pathway to construct C4 side chains. tandfonline.com Knoevenagel condensation of indole-3-carboxaldehydes with active methylene (B1212753) compounds is another common strategy to introduce functionalized side chains. scirp.org

| Transformation | Reagents | Product Functional Group | Synthetic Utility |

|---|---|---|---|

| Oxidation (partial) | PCC, DMP | Aldehyde (-CHO) | Wittig reactions, reductive amination, Grignard additions. |

| Oxidation (full) | KMnO₄, Jones Reagent | Carboxylic Acid (-COOH) | Amide and ester synthesis. |

| Conversion to Leaving Group | TsCl/Py, MsCl/Et₃N | Tosylate (-OTs), Mesylate (-OMs) | Nucleophilic substitution (e.g., with NaN₃, NaCN). |

| Etherification | NaH, Alkyl halide (R-X) | Ether (-OR) | Modifies polarity and steric profile. |

| Esterification | Acyl chloride, Carboxylic acid/DCC | Ester (-OCOR) | Creates prodrugs or modifies biological activity. |

Regioselective Transformations of the Butanol Moiety

The butanol side chain of 1H-Indole-3-butanol, 1-methyl- possesses a terminal primary alcohol, which is a key site for regioselective chemical transformations. These reactions can modify the side chain's functionality without altering the core 1-methyl-indole structure, allowing for the synthesis of diverse derivatives.

One of the most effective methods for achieving high regioselectivity is through enzyme-catalyzed reactions. mdpi.com Lipases, a class of hydrolase enzymes, are widely used in organic synthesis for their ability to catalyze acyl transfer reactions with high chemo- and enantioselectivity. libretexts.orgutupub.fi In the context of 1H-Indole-3-butanol, 1-methyl-, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) could be employed to catalyze the acylation of the primary hydroxyl group. mdpi.comutupub.fi This enzymatic transesterification, typically using an acyl donor like vinyl acetate (B1210297) or dimethyl carbonate, would selectively form the corresponding ester at the butanol terminus. mdpi.comsemanticscholar.org This process is advantageous as it proceeds under mild conditions and avoids side reactions with the electron-rich indole ring. libretexts.org

Beyond enzymatic methods, standard chemical transformations targeting primary alcohols can also be applied. Selective oxidation of the butanol moiety can yield either 1-methyl-1H-indole-3-butanal or 1-methyl-1H-indole-3-butyric acid, depending on the reagents and conditions employed. Other transformations include etherification or the introduction of leaving groups to facilitate further nucleophilic substitution reactions on the butanol chain.

| Reaction Type | Reagent/Catalyst | Product | Description |

| Enzymatic Acylation | Lipase (e.g., CAL-B), Acyl Donor (e.g., Vinyl Acetate) | 4-(1-methylindol-3-yl)butyl acetate | Highly regioselective esterification of the primary alcohol. mdpi.comutupub.fi |

| Oxidation | PCC or Dess-Martin Periodinane | 4-(1-methylindol-3-yl)butanal | Selective oxidation of the primary alcohol to an aldehyde. |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) or KMnO₄ | 1-methyl-1H-indole-3-butyric acid | Stronger oxidation of the primary alcohol to a carboxylic acid. |

| Esterification | Carboxylic Acid (e.g., Acetic Acid), Acid Catalyst | 4-(1-methylindol-3-yl)butyl acetate | Fischer esterification to form an ester derivative. |

Precursors and Intermediates in 1H-Indole-3-butanol, 1-methyl- Synthesis

A common and direct precursor is 1-methyl-1H-indole-3-butyric acid or its corresponding ester. The carboxylic acid or ester functional group can be readily reduced to the primary alcohol of the target compound. This reduction is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Another key intermediate is the ketone, 1-(1-methylindol-3-yl)butan-1-one . This compound can be synthesized and subsequently reduced to the target alcohol. A multi-step approach for synthesizing a stereoisomer involves the reduction of such a ketone intermediate using sodium borohydride (B1222165) (NaBH₄) to yield the alcohol.

The synthesis of these precursors often relies on foundational methods of indole chemistry. For instance, indole-3-butyric acids can be prepared via a Fischer indole ring closure, which involves reacting a substituted phenylhydrazine (B124118) with an appropriate keto-ester, such as methyl or ethyl 5-formylvalerate. acs.orgacs.org

Role of 1H-Indole-3-carboxaldehyde and Related Aldehydes in 1H-Indole-3-butanol, 1-methyl- Pathways

1H-Indole-3-carboxaldehyde is a fundamental and versatile building block in the synthesis of a wide array of 3-substituted indole alkaloids and related bioactive molecules. chemicalbook.comrsc.org Its carbonyl group provides a reactive handle for carbon-carbon bond-forming reactions, making it an ideal starting point for constructing the butanol side chain required for 1H-Indole-3-butanol, 1-methyl-.

A plausible synthetic pathway commencing with 1H-indole-3-carboxaldehyde would involve several key steps. The first step is typically the methylation of the indole nitrogen to form 1-methyl-1H-indole-3-carboxaldehyde . This can be achieved using a suitable methylating agent. Following N-methylation, the carbon chain must be extended by three carbons. This can be accomplished through various classical organic reactions, such as a Wittig reaction with a three-carbon phosphorane ylide or an aldol-type condensation followed by subsequent reduction steps.

For example, a reaction sequence could start with the Vilsmeier-Haack formylation of 1-methylindole to produce the aldehyde intermediate. evitachem.com This aldehyde can then undergo a condensation reaction to extend the side chain, which is then fully reduced to the saturated butanol chain. The total synthesis of related alkaloids has utilized 1H-indole-3-carboxaldehyde as the precursor for key steps such as Stobbe condensation or Schiff base formation. chemicalbook.com

| Precursor | Intermediate(s) | Target Compound |

| 1H-Indole-3-carboxaldehyde | 1. 1-methyl-1H-indole-3-carboxaldehyde2. Chain-extended unsaturated intermediate (e.g., from Wittig/Aldol) | 1H-Indole-3-butanol, 1-methyl- |

Utilization of Natural Product Scaffolds for 1H-Indole-3-butanol, 1-methyl- Synthesis

The indole ring system is a "privileged" scaffold in medicinal chemistry, largely because it forms the core of numerous natural products with diverse biological activities. rsc.orgnih.gov These include the essential amino acid L-tryptophan, neurotransmitters like serotonin (B10506), and a vast family of complex indole alkaloids. rsc.orgbeilstein-journals.org While 1H-Indole-3-butanol, 1-methyl- is a synthetic compound, its design and synthesis are fundamentally based on this ubiquitous natural product scaffold.

Synthetic strategies for indole derivatives often either start with a pre-formed indole ring or construct the scaffold from simpler acyclic precursors. The Fischer indole synthesis is a classic and powerful method for creating the indole core by reacting a phenylhydrazine with an aldehyde or ketone. rsc.orgacs.org This method allows for the assembly of the core indole structure, which can then be further functionalized. For example, a substituted indole-3-butyric acid, a direct precursor to the target molecule, can be prepared using a Fischer indole synthesis from a substituted phenylhydrazine and an appropriate keto-acid. acs.org

The development of synthetic indole derivatives is often inspired by the structure and function of natural indole alkaloids, such as phytoalexins (e.g., brassinin, camalexin) and others isolated from plants and marine organisms. chemicalbook.combohrium.com The goal is often to create simplified, more stable, or more potent analogues by modifying the substitution pattern on the core indole scaffold. Therefore, the synthesis of 1H-Indole-3-butanol, 1-methyl- represents an extension of natural product chemistry, utilizing the fundamental indole framework to create novel molecules with potential applications in chemical and biological research. rsc.org

Structure Activity Relationship Sar Investigations of 1h Indole 3 Butanol, 1 Methyl Derivatives

Impact of Indole (B1671886) N-Methylation on Biological Activities

The substitution at the N-1 position of the indole ring, particularly methylation, is a common strategy in medicinal chemistry that can profoundly alter a compound's biological and physicochemical properties. Methylation of the indole nitrogen blocks the N-H group, which can act as a hydrogen bond donor. This modification can lead to varied, and sometimes contradictory, effects on biological activity depending on the specific molecular scaffold and its biological target.

In some cases, the presence of a free N-H group is essential for optimal activity. For instance, studies on certain indole-propenone scaffolds have shown that the absence of substituents at the N-1 position contributed to the highest antiproliferative activity. This suggests that the N-H moiety is likely involved in a critical hydrogen bonding interaction with the target protein.

The effect of N-methylation is therefore highly context-dependent, as summarized in the table below.

Influence of the Butanol Side Chain Stereochemistry and Length

The C-3 position of the indole ring is a frequent point of substitution, and the nature of the side chain at this position is a key determinant of biological activity. nih.gov For 1H-Indole-3-butanol, 1-methyl-, the butanol side chain's length, flexibility, and potential for stereoisomerism are critical factors.

Stereochemistry: Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological systems (such as enzymes and receptors) are themselves chiral. nih.govnih.gov While 1H-Indole-3-butanol itself is not chiral, derivatives with substituents on the butanol chain (e.g., a methyl group at the 2-position) would introduce a stereocenter. For such chiral derivatives, it is expected that different enantiomers would exhibit significantly different biological activities. researchgate.net This is because only one enantiomer may have the correct three-dimensional arrangement of functional groups to bind effectively to a specific target. nih.govnih.gov This stereoselectivity can affect not only target binding but also uptake and metabolism. nih.gov Therefore, in the design of active derivatives of 1H-Indole-3-butanol, 1-methyl-, controlling the stereochemistry of any introduced chiral centers on the side chain would be crucial for optimizing biological activity. researchgate.net

Role of Substituents on the Indole Ring and the Butanol Moiety on Biological Activities

Substitution on the benzene (B151609) portion of the indole ring is a powerful method for fine-tuning the electronic properties, lipophilicity, and metabolic stability of a compound. The position and nature of these substituents can dramatically alter biological potency and selectivity.

Research has shown that the position of a methoxy group on the indole ring can be a critical determinant of biological activity. nih.gov Similarly, halogenation can have a significant impact; fluorine-substituted derivatives have been found to be more potent than their chlorine-substituted counterparts in certain series. The location of substitution is also crucial. For some indole derivatives, substitution at the C-4 position of the ring was found to be the least favorable for activity, whereas substitution at the C-7 position was the most favorable. nih.gov In other cases, substitution on the indole ring can enhance potency by blocking metabolic pathways. For example, ring substitution can interfere with hydroxylation reactions, leading to a longer serum half-life and sustained drug concentrations.

Modifications to the butanol moiety itself would also be expected to have a significant impact. The terminal hydroxyl group is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. Chemical modification of this group, such as conversion to an ether or an ester, would eliminate its hydrogen-bond donating ability and alter its polarity, which would fundamentally change its potential interactions with a biological target. Adding substituents along the four-carbon chain could introduce steric hindrance or new binding interactions, as well as potentially create chiral centers, as discussed previously.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational techniques are indispensable tools in modern drug discovery and SAR analysis, providing insights into molecular interactions at an atomic level and enabling the prediction of biological activity.

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net It is widely used to elucidate binding interactions and to screen virtual libraries of compounds for potential activity. nih.govnih.gov In the context of indole derivatives, docking studies can reveal how modifications to the core structure or its substituents affect the binding mode and affinity for a target protein.

For example, docking studies on novel indole derivatives designed as COX-2 inhibitors predicted strong binding affinities, with scores significantly higher than reference drugs. researchgate.net These studies identified key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site, that are responsible for the compounds' inhibitory activity. nih.govresearchgate.net By visualizing the docked poses, researchers can rationalize observed SAR data; for instance, understanding why a bulky substituent at a particular position decreases activity (due to steric clash) or why a hydrogen-bonding group increases it (by forming a favorable interaction).

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an activity endpoint, such as an IC50 value. mdpi.com Once a reliable QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. jocpr.comresearchgate.net

Numerous QSAR studies have been successfully applied to series of indole derivatives. researchgate.netmdpi.com These models are typically built using multiple linear regression (MLR) or machine learning algorithms. The statistical quality and predictive power of a QSAR model are assessed using various parameters, such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (q² or Q²), and the predictive ability for an external test set (R²ext). researchgate.netmdpi.com A robust QSAR model can provide valuable insights into which molecular properties (e.g., electronic, steric, or hydrophobic) are most important for the desired biological activity.

Future Research Directions and Applications in Chemical Biology

Exploration of Novel Synthetic Pathways for 1H-Indole-3-butanol, 1-methyl- and Analogues

The development of efficient and versatile synthetic routes is paramount for the widespread investigation and application of 1H-Indole-3-butanol, 1-methyl-. Current synthetic strategies often rely on classical indole (B1671886) syntheses followed by N-methylation and side-chain introduction. However, future research is anticipated to focus on more innovative and streamlined approaches.

Key areas for future synthetic exploration include:

One-Pot Syntheses: Developing multi-component reactions where the indole core, N-methylation, and the butanol side chain are assembled in a single synthetic operation would significantly improve efficiency and reduce waste.

Catalytic C-H Functionalization: Direct functionalization of the indole C3 position with a butanol-containing synthon, followed by catalytic N-methylation, represents a highly atom-economical approach.

Flow Chemistry: The use of microreactor technology could enable safer, more scalable, and highly controlled syntheses of 1H-Indole-3-butanol, 1-methyl- and its analogues, particularly for reactions involving hazardous reagents or intermediates.

Enzymatic Synthesis: Biocatalytic methods, employing engineered enzymes, could offer highly selective and environmentally benign routes to chiral analogues of the compound.

The exploration of these novel pathways will not only facilitate the synthesis of 1H-Indole-3-butanol, 1-methyl- itself but also open avenues for the creation of a diverse library of analogues with varied substitution patterns on the indole ring and the butanol side chain, which is crucial for structure-activity relationship (SAR) studies.

Investigation of 1H-Indole-3-butanol, 1-methyl- in Biosynthetic Pathway Engineering

While the natural occurrence of 1H-Indole-3-butanol, 1-methyl- has not been extensively documented, the indole scaffold is a cornerstone of numerous secondary metabolites in plants and microorganisms. Future research could explore the possibility of engineering biosynthetic pathways to produce this compound or its precursors.

Drawing inspiration from the well-established biosynthetic pathways of indole-3-acetic acid (IAA) and other indole alkaloids, researchers could investigate the following: nih.gov

Introduction of Novel Enzymatic Cascades: Genetically engineering microorganisms with a synthetic pathway that incorporates enzymes capable of N-methylation and side-chain modification of tryptophan or other indole precursors. This could involve the recruitment of methyltransferases and reductases from various organisms.

Substrate Feeding Strategies: Supplying engineered microbial cultures with synthetic precursors, such as 1-methylindole (B147185), to be further functionalized by endogenous or heterologous enzymes to yield the target compound.

The successful engineering of a biosynthetic pathway for 1H-Indole-3-butanol, 1-methyl- would provide a sustainable and cost-effective production platform, moving away from reliance on traditional chemical synthesis.

Deeper Mechanistic Studies of 1H-Indole-3-butanol, 1-methyl- in Cellular and Molecular Biology

The biological activities of many indole derivatives are well-documented, and the unique structure of 1H-Indole-3-butanol, 1-methyl- suggests it may interact with various cellular targets and pathways. Future mechanistic studies will be crucial to elucidate its biological function.

Potential research avenues include:

Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational modeling to identify the specific protein targets of 1H-Indole-3-butanol, 1-methyl-.

Pathway Analysis: Employing transcriptomics, proteomics, and metabolomics to understand the global cellular response to treatment with the compound and to identify the signaling pathways it modulates.

Investigation of N-Methylation Effects: The N-methyl group significantly alters the electronic properties and hydrogen bonding capacity of the indole ring compared to its unsubstituted counterpart. Mechanistic studies could focus on how this modification influences binding affinity, target specificity, and cellular uptake. For instance, the mechanism of N-methylation of indole with dimethylcarbonate has been studied, revealing distinct pathways depending on the catalyst used, which highlights the importance of the N-methyl group in directing reactivity. st-andrews.ac.uknih.gov

Role in Modulating Root Architecture: Given that derivatives of indole-3-butyric acid (IBA) are known to modulate root architecture, future studies could investigate if N-methylation, as seen in 1H-Indole-3-butanol, 1-methyl-, alters this activity. Research on methylated IBA derivatives has shown a switch from root growth promotion to inhibition, suggesting that the N-methyl group in 1H-Indole-3-butanol, 1-methyl- could confer specific inhibitory functions. acs.org

These in-depth studies will be instrumental in defining the potential therapeutic or biotechnological applications of 1H-Indole-3-butanol, 1-methyl-.

Development of 1H-Indole-3-butanol, 1-methyl- as a Chemical Probe for Biological Systems

The structural characteristics of 1H-Indole-3-butanol, 1-methyl- make it a promising candidate for development as a chemical probe to investigate biological processes. Its indole core can serve as a fluorophore, and the butanol side chain provides a convenient handle for further modification.

Future development in this area could involve:

Fluorescent Labeling: Attaching environmentally sensitive dyes or photo-switchable moieties to the butanol side chain to create probes for imaging specific cellular components or monitoring dynamic processes.

Affinity-Based Probes: Immobilizing the compound on a solid support to create affinity matrices for pulling down its binding partners from cell lysates, aiding in target identification.

PET Imaging Agents: The use of 1-methylindole derivatives as reactants for the preparation of Positron Emission Tomography (PET) imaging agents for protein kinase C (PKC) and glycogen synthase kinase-3 (GSK-3) suggests that 1H-Indole-3-butanol, 1-methyl- could be similarly functionalized for in vivo imaging applications. fishersci.co.uk

The development of such probes would provide powerful tools for cell biologists and pharmacologists to dissect complex biological systems.

Applications in Material Science Research (excluding specific product formulations)

The indole nucleus is an emerging building block for novel polymeric materials due to its aromaticity, rigidity, and potential for electronic conductivity. creative-proteomics.com Future research is poised to explore the incorporation of 1H-Indole-3-butanol, 1-methyl- into advanced materials.

Potential research directions in material science include:

Monomer for High-Performance Polymers: The butanol side chain can be functionalized to create a diol or dicarboxylic acid monomer for the synthesis of novel polyesters or polyamides. The presence of the rigid, N-methylated indole unit in the polymer backbone could impart desirable properties such as high thermal stability and specific mechanical characteristics. rsc.orgacs.org

Conducting Polymers: Polyindoles are known for their electrical conductivity. materialsciencejournal.org The 1-methyl group could influence the polymerization process and the final electronic properties of the resulting polymer. Research could focus on the electrochemical or chemical polymerization of 1H-Indole-3-butanol, 1-methyl- to create novel functional materials.

Self-Assembling Systems: The amphiphilic nature of 1H-Indole-3-butanol, 1-methyl-, with its hydrophobic indole core and hydrophilic butanol tail, could be exploited to create self-assembling systems such as micelles or vesicles for various applications.

Cation-π Interactions for Enhanced Properties: The indole ring can participate in cation-π interactions. Incorporating 1H-Indole-3-butanol, 1-methyl- into polymers could allow for the introduction of metal cations to create cross-linked materials with enhanced mechanical strength and thermal stability. researchgate.net

These explorations in material science could lead to the development of new plastics, coatings, and electronic materials with unique and valuable properties.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1H-Indole-3-butanol, 1-methyl- in academic research?

A multi-step synthesis approach is typically employed, involving:

- Friedel-Crafts alkylation to introduce the butanol group at the indole C3 position.

- Protection/deprotection strategies for hydroxyl groups to prevent undesired side reactions during coupling steps .

- Acidolysis for final deprotection and precipitation, as demonstrated in analogous indole derivative syntheses (e.g., 1-methyl-β-carboline-3-RGDS) .

Q. Key parameters :

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Alkylation | AlCl₃, butanol derivative, anhydrous conditions | Use slow reagent addition to minimize polymerization |

| Deprotection | HCl in dioxane, 0°C | Monitor pH to avoid over-acidification |

Q. Which spectroscopic techniques are essential for characterizing 1H-Indole-3-butanol, 1-methyl-?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at N1, butanol at C3) and assess purity. Peaks for the hydroxyl group may appear broad due to hydrogen bonding .

- HPLC : Quantify purity (>95% recommended for biological assays). Use C18 columns with methanol/water gradients .

- IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and C-O (1050–1250 cm⁻¹) stretches to verify butanol functionality .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies in 1H-Indole-3-butanol derivatives?

- SHELXL refinement : Use twin refinement for datasets with twinning (common in indole derivatives due to planar stacking). Apply restraints for disordered butanol side chains .

- High-resolution data : Collect data at <1.0 Å resolution to resolve electron density ambiguities. SHELXPRO can model hydrogen-bonding networks between hydroxyl groups and adjacent molecules .

Q. Example workflow :

Index twin domains using CELL_NOW.

Refine with TWIN/BASF commands in SHELXL.

Q. What computational strategies predict the regioselectivity of reactions at the butanol group?

- DFT calculations : Optimize molecular geometries at the B3LYP/6-311+G(d,p) level to compare activation energies for hydroxyl substitution vs. indole ring reactions.

- NBO analysis : Evaluate charge distribution to identify nucleophilic/electrophilic sites. The methyl group at N1 may sterically hinder reactions at C2/C4 positions .

Q. Key findings from analogous systems :

| Reaction Type | Predicted Site | Energy Barrier (kcal/mol) |

|---|---|---|

| Esterification | Butanol -OH | 18.2 |

| Electrophilic substitution | Indole C5 | 22.7 |

Q. How can hydrogen-bonding interactions of 1H-Indole-3-butanol, 1-methyl- be experimentally studied?

- X-ray crystallography : Resolve O-H···N/O interactions in the crystal lattice. SHELXL’s PART commands can model bifurcated hydrogen bonds .

- Solid-state NMR : Use ¹⁵N CP-MAS to probe hydrogen bonding between indole N-H and hydroxyl groups.

- Thermogravimetric analysis (TGA) : Correlate hydrogen-bond strength with thermal stability (e.g., dehydration onset temperatures) .

Q. What strategies mitigate competing side reactions during functionalization of the butanol group?

- Temporary protection : Use tert-butyldimethylsilyl (TBS) ethers to block the hydroxyl group during indole ring modifications .

- Low-temperature kinetics : Conduct reactions at –20°C to slow down oligomerization pathways.

- In situ monitoring : Employ LC-MS to detect intermediates and adjust reaction stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.